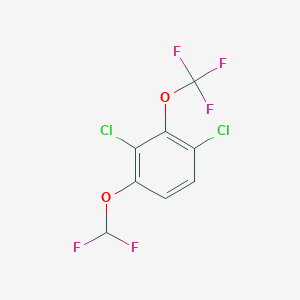
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3Cl2F5O2 and a molecular weight of 297.01 g/mol . This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzene ring, along with two chlorine atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s stability and lipophilicity, allowing it to interact effectively with various biological targets. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
- 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene
- 2,4-Dichloro-3’-(trifluoromethoxy)-1,1’-biphenyl
Uniqueness
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both difluoromethoxy and trifluoromethoxy groups enhances its reactivity and stability, making it a valuable compound for various research applications .
Biological Activity
1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene is an organofluorine compound with significant potential in medicinal chemistry. Its complex structure, characterized by multiple halogen substituents, enhances its biological activity and interaction with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
- Chemical Formula : C8H3Cl2F5O2
- Molecular Weight : 297.01 g/mol
- CAS Number : 1805126-50-4
The presence of chlorinated and fluorinated groups enhances the compound's metabolic stability and bioavailability, making it a candidate for therapeutic applications .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The halogen atoms can engage in halogen bonding and other non-covalent interactions, modulating enzyme activity and influencing multiple biological pathways .
Interaction Studies
Research indicates that this compound can effectively bind to specific molecular targets, potentially leading to therapeutic effects. The electronic properties and steric factors due to its halogen substituents play a crucial role in these interactions.
Biological Activity Overview
The compound has shown promising results in various biological assays:
Case Studies
- Antimicrobial Studies : In a study evaluating the antimicrobial properties of halogenated compounds, this compound was found to significantly inhibit the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as a novel antimicrobial agent.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis in HepG2 liver cancer cells. The IC50 values indicated effective cytotoxicity at low concentrations, suggesting its potential as an anticancer drug candidate.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. This inhibition could lead to reduced lipid synthesis, making it a candidate for obesity-related therapies .
Properties
Molecular Formula |
C8H3Cl2F5O2 |
|---|---|
Molecular Weight |
297.00 g/mol |
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H |
InChI Key |
ZUHWMUYNQQWKPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















